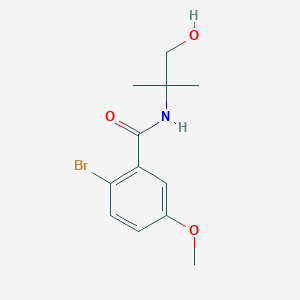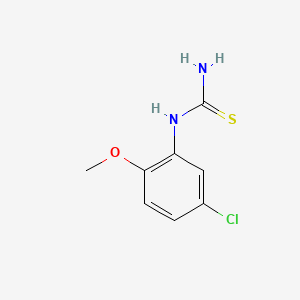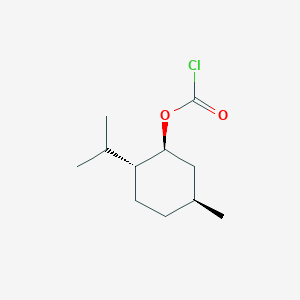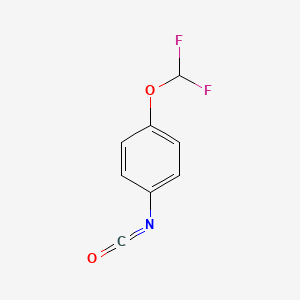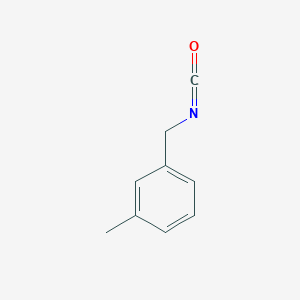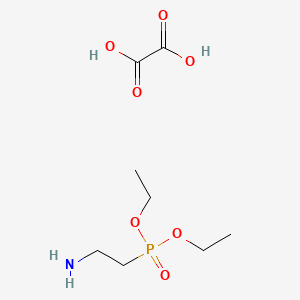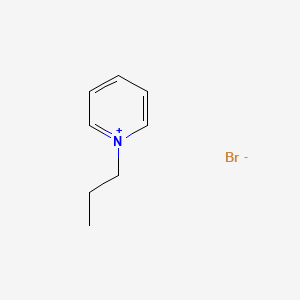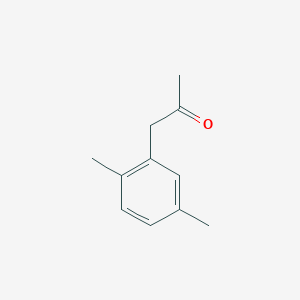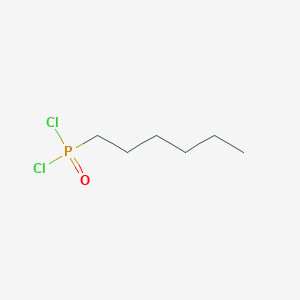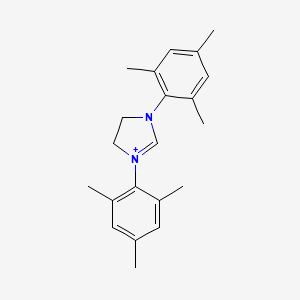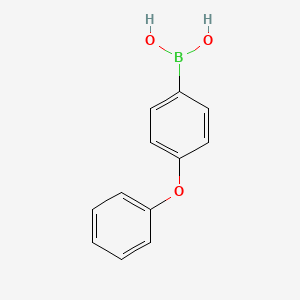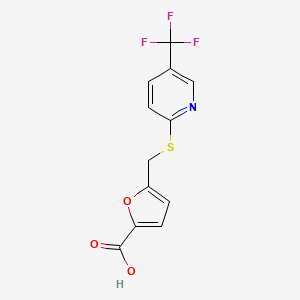
2-(5-Carboxyfurfurylthio)-5-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Carboxyfurfurylthio)-5-(trifluoromethyl)pyridine (CFTP) is a small molecule that has recently been studied for its potential therapeutic applications. It has been shown to have a variety of biochemical and physiological effects, and has been studied for its potential use in lab experiments.
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Hydrogen Bonding
The crystal structure of closely related compounds like 5-(trifluoromethyl)picolinic acid monohydrate reveals intricate water-bridged hydrogen-bonding networks. These structures form centrosymmetric dimers, which are linked into two-dimensional sheets through hydrogen-bonding interactions. This detailed understanding of crystal structures aids in the design and synthesis of new compounds with desired physical and chemical properties N. Ye & J. Tanski, 2020.
Synthetic Routes
Research on the synthesis of trifluoromethyl-substituted pyridine- and quinolinecarboxylic acids provides insight into rational strategies for preparing such compounds. These strategies involve various chemical reactions, including deoxygenative fluorination and displacement reactions, to introduce the trifluoromethyl group. Carboxy functions are typically generated through reactions with organolithium or organomagnesium intermediates, showcasing the versatility and adaptability of synthetic approaches for these compounds F. Cottet et al., 2003.
Spectroscopic and Optical Studies
Spectroscopic and optical studies on similar compounds, such as 5-Bromo-2-(trifluoromethyl)pyridine, utilize techniques like Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. These studies help in understanding the geometric structure, vibrational frequencies, and non-linear optical properties of the compounds. Such research is crucial for the development of materials with specific optical characteristics H. Vural & M. Kara, 2017.
Functionalization Techniques
The direct metalation and subsequent functionalization of trifluoromethyl-substituted pyridines and quinolines are significant for creating highly specific and targeted chemical entities. This research demonstrates "optional site selectivity" in the functionalization process, which is vital for synthesizing compounds with precise structural configurations M. Schlosser & Marc Marull, 2003.
Applications in OLEDs and Complex Formation
Studies also extend to the application of trifluoromethyl-substituted compounds in organic light-emitting diodes (OLEDs) and complex formation. For instance, new iridium complexes with trifluoromethyl-substituted ligands have been synthesized for use in OLEDs, demonstrating the potential of these compounds in electronic and photonic applications Maoliang Xu et al., 2007.
Eigenschaften
IUPAC Name |
5-[[5-(trifluoromethyl)pyridin-2-yl]sulfanylmethyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO3S/c13-12(14,15)7-1-4-10(16-5-7)20-6-8-2-3-9(19-8)11(17)18/h1-5H,6H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDIGMNTURCKBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)SCC2=CC=C(O2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371375 |
Source


|
| Record name | 5-({[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Carboxyfurfurylthio)-5-(trifluoromethyl)pyridine | |
CAS RN |
238742-86-4 |
Source


|
| Record name | 5-({[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

